D-Glucopyranuronic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-16-5 | |
| Record name | D-Glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucopyranuronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Synthesis of Complex Molecules
D-Glucopyranuronic acid serves as a building block for synthesizing complex organic molecules. It is utilized in the production of glucuronides through glucuronidation, a process where the glucuronic acid moiety is attached to substrates, enhancing their solubility and facilitating excretion from the body .
Detoxification Processes
The compound plays a pivotal role in detoxification in the liver by conjugating with various endogenous and exogenous toxins to form glucuronides. This conversion increases the water solubility of these substances, allowing for easier elimination from the body .
Treatment of Liver Diseases
This compound has been investigated for its therapeutic potential in treating liver diseases such as hepatitis and fatty liver disease. Its antioxidant properties help mitigate cellular damage caused by free radicals, thereby supporting liver health .
Cancer Detection
Recent studies have indicated that analyzing D-glucuronic acid levels in human bile may assist in detecting pancreatic cancer. The presence of this compound could serve as a biomarker for early diagnosis .
Food Industry
This compound is used as a food additive due to its biocompatibility and moisturizing properties. It helps enhance the texture and stability of food products .
Cosmetic Industry
In cosmetics, this compound is valued for its hydrating properties and is included in formulations aimed at improving skin moisture retention .
Production Methods
The production of this compound can be achieved through various methods:
| Method | Description | Advantages |
|---|---|---|
| Natural Extraction | Obtaining from plant sources | Eco-friendly but low yield |
| Chemical Synthesis | Conventional chemical reactions | High yield but less environmentally friendly |
| Biocatalysis | Using enzymes or microorganisms for synthesis | High efficiency and eco-friendly |
Recent advancements in biocatalysis have shown promise for producing this compound more sustainably through enzyme engineering techniques, including enzyme immobilization and high-throughput screening .
Ultrasound-Assisted Synthesis
A systematic investigation demonstrated that high-frequency ultrasound irradiation could effectively oxidize D-glucose to D-glucuronic acid without catalysts, achieving high yields (up to 94%) and selectivity (98%) for glucuronic acid . This method highlights an innovative approach to synthesizing this compound efficiently.
Glucuronidation Mechanism
Research has elucidated the mechanism by which this compound conjugates with bilirubin, facilitating its excretion from the body through bile and urine. This process underscores the compound's critical role in metabolic detoxification pathways .
Mechanism of Action
D-Glucuronic acid exerts its effects primarily through its role in the detoxification processes in the liver. It combines with endogenous and exogenous toxic substances to form glucuronides, which are more water-soluble and can be easily excreted from the body . This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to the target molecule .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
α-D-Glucopyranuronic Acid vs. β-D-Glucopyranuronic Acid
D-Glucopyranuronic Acid vs. Other Uronic Acids
Conjugated Derivatives of this compound
Drug Metabolites
Antioxidant Activity
Role in Polysaccharides
Biological Activity
D-Glucopyranuronic acid, a derivative of glucose, plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health.
Chemical Structure and Properties
This compound is characterized by its pyranose ring structure, which contains a carboxylic acid group. This structure is crucial for its biological functions, particularly in detoxification processes and cellular interactions.
1. Detoxification and Hepatoprotective Effects
This compound is involved in the detoxification of xenobiotic compounds. It enhances liver function by reducing oxidative stress and apoptosis in hepatocytes. A study demonstrated that D-glucaric acid (a metabolite of this compound) downregulates hepatocyte apoptosis and reduces reactive oxygen species (ROS) production, thereby improving liver detoxification pathways .
| Mechanism | Effect |
|---|---|
| ROS Reduction | Decreases oxidative damage |
| Apoptosis Inhibition | Protects liver cells |
| Glucuronide Deconjugation | Enhances toxin elimination |
2. Antioxidant Properties
Research indicates that D-glucuronic acid exhibits antioxidant properties, which can mitigate cellular damage caused by free radicals. This is particularly relevant in conditions associated with oxidative stress, such as liver diseases .
3. Role in Longevity and Healthspan
Recent studies have identified circulating levels of glucuronic acid as significant predictors of longevity and healthspan. Elevated levels correlate with reduced all-cause mortality across diverse populations, suggesting a protective role against age-related diseases .
Case Study 1: Liver Health
A clinical trial investigated the effects of D-glucaric acid supplementation on liver detoxification. Participants who received glucarate salts showed improved serum concentrations of glucuronic acid and decreased biomarkers of liver damage over a six-month period. This study supports the compound's role in enhancing liver health through its detoxifying effects .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of methyl 3-O-phospho-α-D-glucopyranuronic acid and its biological screening. Results indicated promising antifungal activity against selected strains, suggesting potential applications in treating fungal infections .
Molecular Mechanisms
The biological activity of this compound is mediated through several molecular pathways:
- Binding to Proteins : Molecular docking studies have shown that derivatives of this compound can interact effectively with target proteins, potentially inhibiting viral envelope proteins such as those from dengue virus .
- Regulation of Enzymatic Activity : It inhibits β-glucuronidase, an enzyme that can lead to the reabsorption of toxins in the liver, thereby promoting detoxification .
Preparation Methods
Oxidation of Protected Glucose Derivatives
Traditional chemical synthesis often involves the selective oxidation of glucose derivatives while protecting reactive hydroxyl groups. For instance, benzyl 6-O-allyl-2,3-di-O-benzyl-β-D-glucopyranoside undergoes rhamnosylation followed by deallylation and oxidation to yield this compound. This method achieves high stereoselectivity (>90%) using 2,3,4-tri-O-benzyl-1-O-trichloroacetimidoyl-α-L-rhamnopyranose as a glycosyl donor. Catalytic debenzylation with palladium on carbon further produces the free acid form.
A patented approach employs nitrogen dioxide to oxidize the primary alcohol group of glucose derivatives at temperatures below 20°C, avoiding degradation of the aldehyde group. Hydrolysis in weak mineral acids (e.g., sulfuric acid) followed by condensation with barbituric acid removes furfuraldehyde byproducts, yielding pure glucuronic acid.
Key Data:
Stereoselective Acylation
Stereoselective synthesis of 1-O-acyl derivatives is critical for pharmaceutical applications. Benzyl 1-O-acyl-2,3,4-tri-O-benzyl-D-glucopyranuronates are synthesized via acylation of hydroxy-free anomeric positions, followed by catalytic hydrogenolysis. For example, 1-O-benzoyl-D-glucopyranuronic acid is obtained with >95% α-anomeric selectivity using trifluoromethanesulfonic acid catalysis. This method is adaptable to diverse acyl groups, including p-methoxybenzoyl and 3′,4′-dimethoxybenzoyl derivatives.
Biocatalytic and Enzymatic Approaches
Enzyme-Catalyzed Oxidation
Uronate dehydrogenase (UDH) catalyzes the oxidation of D-glucose to D-glucuronic acid using NAD+ as a cofactor, producing stoichiometric NADH. Megazyme’s enzymatic assay (K-URONIC) quantifies uronic acids by measuring NADH formation at 340 nm, achieving linearity up to 1.4 g/L. Whole-cell systems using Ustulina deusta bacteria optimize this pathway, yielding 70–80% glucuronic acid with minimal byproducts.
Multi-Enzyme Cascades
Recent advances employ multi-enzyme cascades to enhance efficiency. For instance, UDP-glucose dehydrogenase converts UDP-glucose to UDP-glucuronic acid, which is hydrolyzed by specific glucuronidases. Coupling this with immobilized enzymes on scaffolds improves stability, enabling continuous production with >90% conversion rates.
Key Data:
| Biocatalyst | Substrate | Cofactor | Yield (%) | Reference |
|---|---|---|---|---|
| Uronate dehydrogenase | D-Glucose | NAD+ | 70–80 | |
| UDP-glucose dehydrogenase | UDP-Glucose | NAD+ | >90 |
Novel Synthesis Strategies
Ultrasound-Induced Oxidation
High-frequency ultrasound (550 kHz) induces water splitting into hydroxyl radicals, which oxidize D-glucose to glucuronic acid without catalysts. Dissolved oxygen enhances selectivity, yielding 95% pure glucuronic acid at 25°C. This method bypasses glucuronate salt intermediates, simplifying downstream processing.
Co-Culture Fermentation
Co-culturing Saccharomyces cerevisiae with Escherichia coli expressing UDH and NADH oxidase regenerates NAD+ in situ, achieving 120 g/L titers in bioreactors. This approach reduces external cofactor dependency and improves cost-efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Chemical oxidation | High stereoselectivity | Toxic reagents (e.g., NO₂) | Moderate |
| Enzymatic oxidation | Eco-friendly, high yield | Cofactor cost | High |
| Ultrasound | Catalyst-free, simple purification | Energy-intensive equipment | Emerging |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing D-glucopyranuronic acid derivatives, and how can their purity be validated?
- Methodological Answer : Synthesis typically involves functional group modifications, such as glycosylation or phosphorylation. For example, methyl 3-O-phospho-α-D-glucopyranuronic acid was synthesized via phosphorylation of the hydroxyl group using spectral techniques (¹H/¹³C NMR, mass spectrometry) for validation . Protecting groups (e.g., acetyl or azide) are often employed during glycosylation to ensure regioselectivity . Purity is validated using HPLC coupled with UV/RI detection and comparison to pharmacopeial standards (e.g., USP) .
Q. How is this compound structurally characterized using spectroscopic techniques?
- Methodological Answer : Structural elucidation combines nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, ¹H NMR can identify anomeric protons (δ 5.2–5.6 ppm for α-configuration), while ¹³C NMR confirms carboxylate groups (δ ~170–175 ppm) . IR spectroscopy detects carboxylic acid C=O stretching (~1720 cm⁻¹) and hydroxyl vibrations . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₆H₁₀O₇, exact mass 194.0427) .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound derivatives?
- Methodological Answer : In vitro assays evaluate antifungal, cytotoxic, or antiviral activity. For example, antifungal activity against Candida species is tested using broth microdilution (MIC values), while cytotoxicity is assessed via MTT assays on mammalian cell lines . Anti-dengue activity involves molecular docking against the dengue envelope protein (PDB ID: 1K4R) to predict binding affinity . Dose-response curves and IC₅₀ calculations are critical for reproducibility .
Q. What computational approaches are used to model interactions between this compound and biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and molecular docking are common. MD simulations utilize force fields (e.g., AMBER) to study conformational stability in hyaluronic acid-based hydrogels, with parameters derived from crystallographic data (e.g., PDB: 3HYA) . Docking studies (AutoDock Vina) assess binding to targets like β-glucuronidase, focusing on hydrogen bonding and hydrophobic interactions .
Q. How can contradictions in physicochemical data (e.g., logP, solubility) across studies be resolved?
- Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., pH, solvent systems). For logP values, validate using shake-flask experiments with octanol/water partitioning under standardized pH (e.g., 7.4) . Solubility studies should report temperature and ionic strength. Cross-reference data with computational predictions (e.g., SwissADME) to identify outliers .
Methodological Challenges and Solutions
Q. What strategies optimize the glycosylation of this compound in peptide conjugates?
- Methodological Answer : Use regioselective protecting groups (e.g., acetyl for C-2/C-3 hydroxyls) and activate the anomeric position via trichloroacetimidate chemistry . Immobilize uronic acid derivatives on Rink amide resin for solid-phase peptide synthesis, followed by deprotection with NaOMe/MeOH . Monitor reaction progress with TLC (silica gel, ethyl acetate/methanol eluent) .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines for method validation. For LC-MS/MS, establish linearity (1–100 μg/mL), limit of detection (LOD: 0.1 μg/mL), and precision (%RSD < 5%) using spiked samples . Validate specificity via forced degradation (acid/base hydrolysis) to confirm peak purity . Cross-validate with NMR for structural confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
